
Cannabidiol monomethyl ether
概要
説明
Cannabidiol monomethyl ether (CBDM) is a naturally occurring phytocannabinoid derivative of cannabidiol (CBD), first isolated in 1972 . Its molecular formula is C22H32O2, differing from CBD (C21H30O2) by the addition of a methyl ether (-OCH3) group at the C6′ position on the resorcinyl moiety . Unlike acidic cannabinoids (e.g., CBDA), CBDM is a neutral compound and is classified among the seven CBD-type derivatives identified in Cannabis sativa . It is biosynthetically related to cannabidiolic acid monomethyl ether (CBDMA), its carboxylated precursor, which undergoes decarboxylation to form CBDM .
CBDM has been detected in medicinal cannabis varieties, though its concentration is typically low compared to major cannabinoids like CBD or Δ<sup>9</sup>-THC . Its pharmacological profile remains understudied, but preliminary research suggests it lacks psychotropic activity, similar to CBD .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cannabidiol monomethyl ether typically involves the methylation of cannabidiol. This can be achieved through the reaction of cannabidiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as chromatography are employed to isolate and purify the compound .
化学反応の分析
Oxidative Metabolism
Research has shown that CBDM undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes. In vivo studies using guinea pig liver microsomes demonstrated that CBDM is converted into cannabielsoin monomethyl ether (CBEM) through a monooxygenase system. This reaction highlights the potential for CBDM to produce biologically active metabolites, similar to those derived from CBD itself .
Acid-Catalyzed Reactions
CBDM can also participate in acid-catalyzed intramolecular cyclization reactions. Under acidic conditions, the compound can form various tetrahydrocannabinol (THC) isomers, such as Δ⁹-THC and Δ⁸-THC. The reaction conditions, including temperature and time, significantly impact the selectivity and yield of these products. For instance, using boron trifluoride etherate in dichloromethane at low temperatures favors the formation of Δ⁹-THC, while higher temperatures promote the thermodynamically stable Δ⁸-THC .
Key Reaction Parameters
The following table summarizes key reaction parameters for synthesizing and reacting CBDM:
Reaction Type | Conditions | Product | Yield (%) |
---|---|---|---|
Acid-Catalyzed Cyclization | BF₃·OEt₂ in CH₂Cl₂ at -10 °C | Δ⁹-THC | High |
Acid-Catalyzed Cyclization | pTSA in toluene at room temperature | Δ⁸-THC | Moderate |
Methylation | NaH in DMF with methyl iodide | This compound | Good |
Product Analysis
The products formed from these reactions can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR data can provide insights into the structural integrity of CBDM and its derivatives, confirming the presence of the methoxy group and other functional groups .
Pharmacological Activity
The pharmacological activity of CBDM and its metabolites has been explored in various studies. Initial findings suggest that while CBDM exhibits some binding affinity to cannabinoid receptors, it may require higher concentrations to elicit significant biological effects compared to its parent compound, CBD .
科学的研究の応用
Chemical Properties and Formation
CBDM is characterized by a methoxy group at the C6' position of the CBD structure. It is considered a natural component of the cannabis plant, albeit found in minute quantities, complicating its isolation and study . The compound can be formed through oxidative metabolism of CBD, primarily involving cytochrome P450 enzymes during hepatic processing .
Therapeutic Applications
The therapeutic potential of CBDM is being investigated across various domains:
Antiepileptic Studies
A study indicated that CBDM could prevent seizures in animal models, aligning with findings related to CBD's anticonvulsant properties. Further clinical trials are needed to establish its efficacy in humans .
Cancer Research
While direct evidence for CBDM's antitumor activity is lacking, cannabinoids like CBD have been documented to inhibit cancer cell proliferation in vitro. Future studies could explore whether CBDM shares these properties .
Data Tables
Application | Mechanism | Research Status |
---|---|---|
Antiepileptic | Modulation of neurotransmitter release | Ongoing animal studies |
Anti-inflammatory | Inhibition of cytokine production | Limited studies |
Antitumor | Induction of apoptosis in cancer cells | Preliminary data available |
作用機序
カンナビジオールモノメチルエーテルの作用機序には、いくつかの分子標的との相互作用が含まれます。
受容体: カンナビノイド受容体(CB1およびCB2)、セロトニン受容体(5-HT1A)、および一過性受容体電位チャネル(TRPV1)に結合します。
類似化合物:
カンナビジオール: メトキシ基を持たない親化合物。
カンナビゲロールモノメチルエーテル: 異なる生物学的特性を持つ別のモノメチルエーテル誘導体。
Δ9-テトラヒドロカンナビノールモノメチルエーテル: 精神活性なモノメチルエーテル誘導体
独自性: カンナビジオールモノメチルエーテルは、その特有の化学構造によって独自であり、他のカンナビノイドとは異なる生物学的活性を発揮します。 その非精神活性と潜在的な治療効果により、研究開発にとって貴重な化合物となっています .
類似化合物との比較
CBDM belongs to a group of cannabinoid derivatives that share structural similarities but differ in side-chain modifications or functional groups. Key comparisons include:
Structural and Chemical Comparisons
- Key Differences: Side Chain vs. Functional Group: CBDH and CBDV differ from CBDM in alkyl chain length (hexyl/propyl vs. methoxy group), altering lipophilicity and receptor interactions . Isomeric Challenges: CBDM shares the same molecular formula (C22H32O2) as Δ<sup>9</sup>-THC monomethyl ether (Δ<sup>9</sup>-THCM), necessitating advanced analytical techniques for differentiation .
Analytical Differentiation
CBDM is distinguishable from homologs via UHPLC-HRMS and fragmentation patterns:
- Retention Time : CBDM elutes earlier than CBDH (18.62 min vs. 20.77 min in decarboxylated extracts) .
- Fragmentation : CBDM exhibits a distinct fragment at m/z 178, absent in CBDH spectra, due to methoxy group loss .
Pharmacological and Therapeutic Profiles
生物活性
Cannabidiol monomethyl ether (CBDM) is a lesser-known cannabinoid derived from cannabidiol (CBD), which has gained attention for its potential therapeutic applications. This article explores the biological activity of CBDM, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
CBDM is recognized as a natural component of the cannabis plant, although it exists in minute quantities, making its extraction challenging. Its structural similarity to CBD suggests that it may share some pharmacological properties, but specific studies on CBDM are still limited. Research indicates that CBDM may possess anti-inflammatory and anticonvulsant properties, similar to those observed in CBD.
1. Anti-Epileptic Activity
CBDM has shown potential as an anti-epileptic agent. A study indicated that cannabinoids can modulate neuronal excitability and reduce seizure frequency in various animal models. While specific data on CBDM's efficacy is limited, its structural relationship with CBD suggests similar mechanisms may be at play .
2. Anti-Inflammatory Effects
Like many cannabinoids, CBDM exhibits anti-inflammatory properties. It has been suggested that CBDM could reduce inflammation by inhibiting pro-inflammatory cytokines and modulating the immune response. This aligns with findings from other cannabinoids that demonstrate efficacy in treating inflammatory conditions .
3. Antioxidant Activity
Cannabinoids are known for their antioxidant capabilities, and CBDM may also contribute to this effect. The presence of hydroxyl groups in its structure allows for the scavenging of free radicals, which can mitigate oxidative stress in cells .
CBDM's biological activity is thought to be mediated through several mechanisms:
- Interaction with Cannabinoid Receptors : Like CBD, CBDM likely interacts with cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as pain modulation and inflammation .
- Modulation of the Endocannabinoid System : CBDM may enhance the levels of endogenous cannabinoids like anandamide, further influencing receptor activity and cellular signaling pathways .
- Influence on Cytochrome P450 Enzymes : Preliminary studies suggest that CBDM might affect drug metabolism by interacting with cytochrome P450 enzymes, although specific data are still emerging .
Case Studies and Research Findings
Several studies have investigated the biological activity of cannabinoids, providing insights applicable to CBDM:
Q & A
Basic Research Questions
Q. How is CBDM structurally distinguished from other cannabinoids, and what analytical methods are recommended for its identification?
CBDM (cannabidiol monomethyl ether) is a methylated derivative of cannabidiol (CBD) with the molecular formula C22H32O2. Its identification requires advanced chromatographic techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) . Key challenges include distinguishing CBDM from homologs like cannabidihexol (CBDH), which share the same molecular weight but differ in side-chain length (hexyl vs. methyl ether groups). Reference standards and retention time comparisons are critical .
Q. What extraction and isolation protocols are effective for obtaining CBDM from Cannabis sativa?
CBDM is typically isolated from fresh cannabis leaves using ethanol extraction followed by acetonitrile fractionation and thermal decarboxylation to convert precursor acids (e.g., cannabidiolic acid monomethyl ether, CBDAM) into neutral forms. However, low natural abundance often necessitates synthetic routes, such as regioselective methylation of CBD .
Q. What safety precautions are essential when handling CBDM in laboratory settings?
While CBDM is not classified under GHS hazard categories, standard laboratory safety protocols apply:
- Use personal protective equipment (PPE) during synthesis or extraction.
- Avoid environmental contamination by preventing discharge into water systems.
- Monitor for potential adverse effects in pharmacological studies using in vitro and in vivo models .
Advanced Research Questions
Q. How does the biosynthesis of CBDM occur in Cannabis sativa, and what enzymatic pathways are involved?
CBDM is hypothesized to form via methylation of cannabidiolic acid (CBDA) or cyclization of precursor acids like cannabidienoic acid monomethyl ether. However, its biosynthesis remains poorly characterized. Isotopic labeling and genomic analysis of cannabis oxidoreductases could clarify these pathways. Recent studies suggest CBDM may accumulate in aged plant material due to acid decarboxylation .
Q. What methodological strategies resolve contradictions in distinguishing CBDM from structurally similar cannabinoids?
- MS/MS spectral libraries : Compare fragmentation patterns of CBDM with hexyl homologs (e.g., CBDH) to differentiate side-chain configurations.
- Stereoselective synthesis : Generate authentic standards for CBDM and homologs to validate chromatographic separations.
- NMR spectroscopy : Resolve ambiguities in cases where mass spectrometry alone is insufficient .
Q. How does CBDM interact with the endocannabinoid system, and what pharmacological models are suitable for studying its effects?
CBDM exhibits cannabimimetic activity in rodent models, partially activating CB1 receptors. Methodologies include:
- Drug discrimination assays : Compare CBDM’s effects with Δ9-THC to assess psychoactive potential.
- In vitro binding assays : Quantify affinity for CB1/CB2 receptors using radiolabeled ligands.
- Behavioral studies : Evaluate anxiolytic or analgesic effects in dose-response paradigms .
Q. What experimental designs are recommended for assessing CBDM’s stability and degradation products?
- Forced degradation studies : Expose CBDM to heat, light, and oxidative conditions (e.g., H2O2) to identify degradation pathways.
- Stability-indicating assays : Use HPLC-UV/HRMS to monitor degradation products like quinones or demethylated derivatives.
- Accelerated storage trials : Simulate long-term stability under varying pH and humidity .
Q. Data Contradiction and Validation
Q. How can researchers address discrepancies in reported pharmacological effects of CBDM across studies?
- Meta-analysis : Pool data from preclinical studies to identify dose-dependent trends or species-specific responses.
- Standardized protocols : Harmonize administration routes (e.g., oral vs. intraperitoneal) and purity thresholds (>95% by HPLC) to reduce variability.
- Receptor profiling : Use CRISPR-engineered cell lines to isolate CBDM’s effects on specific receptor subtypes .
Q. What evidence supports or refutes the hypothesis that CBDM contributes to the entourage effect in cannabis extracts?
- Synergy assays : Test CBDM in combination with THC, CBD, and terpenes using in vitro models (e.g., cytokine inhibition).
- Comparative metabolomics : Analyze extracts with and without CBDM to quantify modulation of bioactive metabolites .
Q. Methodological Recommendations
Q. How should researchers design studies to evaluate CBDM’s therapeutic potential while mitigating bias?
- Blinded, placebo-controlled trials : Use randomized crossover designs in animal models.
- Adverse event monitoring : Incorporate toxicogenomic endpoints (e.g., liver enzyme panels) in chronic exposure studies.
- Data transparency : Share raw spectral and behavioral datasets via open-access repositories .
特性
CAS番号 |
1972-05-0 |
---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC名 |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
InChIキー |
IPGGELGANIXRSX-RBUKOAKNSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
同義語 |
cannabidiol monomethyl ether cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether, trans(+-)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。